(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Significance of Enantiomerically Pure Building Blocks in Asymmetric Synthesis
The demand for enantiomerically pure building blocks has seen a dramatic increase, particularly within the pharmaceutical industry. nih.gov This is because the vast majority of biological targets, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug and its biological target is often highly dependent on the drug's stereochemistry. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable or toxic effects. enamine.net
This necessity for stereochemical precision has driven the development of asymmetric synthesis, a field focused on the creation of single enantiomers. nih.gov Utilizing enantiomerically pure starting materials, often referred to as chiral building blocks, is a cornerstone of this endeavor. organic-chemistry.org These building blocks provide a pre-existing stereocenter from which new stereocenters can be constructed with a high degree of control. The use of such intermediates is crucial for improving drug efficacy and safety, leading to a significant market share for single-isomer drugs. nih.govenamine.net Various methods are employed to obtain these building blocks, including modification of compounds from the chiral pool, catalytic asymmetric reactions, and the resolution of racemic mixtures. nih.govenamine.net
Overview of Chiral Tetrahydronaphthalene Scaffolds and their Synthetic Importance
The tetrahydronaphthalene (THN) ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The chiral THN scaffold, in particular, has been utilized to develop novel therapeutics. For instance, it has been incorporated into the design of dual inhibitors of MDM2 and CDK4 for the potential treatment of glioblastoma. nih.govx-mol.net In these designs, the THN ring helps position key functional groups to interact with binding sites on the target proteins. nih.gov
The synthetic importance of the THN scaffold also extends to its use as a mimic of protein secondary structures, such as α-helices. acs.orgnih.gov By attaching appropriate side chains to the rigid THN core, chemists can create molecules that present functional groups in a spatial arrangement similar to that of an α-helix, enabling them to disrupt protein-protein interactions that are mediated by such structures. acs.orgnih.gov The inherent chirality of these scaffolds can be crucial for increasing target specificity. nih.gov The development of novel synthetic methods, such as MgBr₂-catalyzed Friedel–Crafts epoxide cycloalkylation, has further expanded the accessibility and utility of these important molecular frameworks. acs.org
Research Trajectory of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol and its Chiral Analogues
Research into this compound and its related chiral analogues is driven by their potential as intermediates in the synthesis of biologically active compounds. The chloro-substitution on the aromatic ring provides an additional site for chemical modification, allowing for the synthesis of a diverse library of derivatives.
The synthesis of the racemic version of this compound and its enantiomers can be achieved through established chemical transformations. One common approach involves the reduction of the corresponding ketone, 7-chloro-1-tetralone (B152742), using reducing agents like sodium borohydride (B1222165). Asymmetric reduction methods, often employing chiral catalysts, can provide direct access to the desired (1S) enantiomer with high enantiomeric excess.
The chemical reactivity of this scaffold has been explored, highlighting its versatility. The hydroxyl group can undergo oxidation to form the corresponding ketone, while the chlorine atom on the aromatic ring can be replaced by other functional groups through nucleophilic substitution reactions. Furthermore, the entire ring system can be fully saturated via catalytic hydrogenation.
The utility of this chiral scaffold is exemplified by its incorporation into more complex molecules with potential therapeutic applications. For example, derivatives of the chlorinated tetrahydronaphthalene core are components of compounds investigated for the treatment of various cancers. google.com The precise stereochemistry of the tetrahydronaphthalenol moiety is often critical for the biological activity of the final compound, underscoring the importance of research into the synthesis and application of molecules like this compound.
Data on Synthetic Precursors and Reactions
The synthesis and reactions of the tetrahydronaphthalenol core involve several key precursors and transformations.
Table 1: Common Precursors and Synthetic Methods
| Precursor | Synthetic Method | Target Moiety |
|---|---|---|
| 7-chloronaphthalene | Catalytic Hydrogenation (e.g., Pd/C) | Tetrahydronaphthalene core |
Table 2: Representative Chemical Transformations
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Ketone (Tetralone) |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Fully saturated derivative |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXZGPPFVUBEW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol and Chiral Analogues
Enantioselective Synthesis Strategies
The quest for efficient and highly stereoselective methods for the synthesis of chiral tetrahydronaphthols has led to the development of several sophisticated strategies. These approaches, ranging from organocatalysis to transition metal-catalyzed reactions and the use of chiral auxiliaries, offer distinct advantages in terms of yield, selectivity, and substrate scope.
Organocatalytic Asymmetric Cascade Reactions for Tetrahydronaphthol Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of complex chiral molecules. One notable advancement is the development of organocatalytic asymmetric multicomponent cascade reactions for the synthesis of contiguously substituted tetrahydronaphthols.
In a significant study, an organocatalytic asymmetric multicomponent cascade reaction involving isobenzopyrylium precursors, α,β-unsaturated aldehydes, and water was developed. This reaction, proceeding via dienamine catalysis, orchestrates a cycloaddition, a nucleophilic addition, and a ring-opening reaction in a single pot. The result is the formation of chiral tetrahydronaphthols bearing up to four contiguous stereogenic centers. This methodology has demonstrated high yields, excellent diastereoselectivity (up to >20:1), and impressive enantioselectivity (93–98% ee). The versatility of this approach allows for the synthesis of a broad range of substituted tetrahydronaphthols, which are valuable intermediates for the generation of more complex molecular frameworks.
Transition Metal-Catalyzed Stereoselective Approaches
Transition metal catalysis offers a diverse and highly effective platform for the stereoselective synthesis of chiral alcohols, including (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol. Iridium and ruthenium-based catalysts have been particularly successful in achieving high levels of stereocontrol.
A novel and efficient strategy for the synthesis of enantiomerically enriched tetrahydronaphthalen-1-ols involves a single iridium(III) complex that catalyzes a cascade reaction. This process begins with the α-alkylation of a tetralone via a hydrogen borrowing mechanism, followed by an asymmetric transfer hydrogenation mediated by ammonium (B1175870) formate. This second step proceeds through a dynamic kinetic resolution, allowing for the conversion of a racemic mixture into a single desired stereoisomer of the alkylated tetralol. This method has proven to be effective for a broad scope of substrates, yielding the desired tetrahydronaphthalenols with high optical purity and diastereoselectivity.
Asymmetric transfer hydrogenation (ATH) is a widely employed and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. The reduction of substituted tetralones, such as 7-chloro-1-tetralone (B152742), is a direct route to chiral tetrahydronaphthols.
Noyori-type ruthenium(II) catalysts, particularly those with chiral N-sulfonylated diamine ligands, are highly effective for the ATH of aromatic ketones. In a typical procedure, the tetralone substrate is treated with a hydrogen source, such as a mixture of formic acid and triethylamine, in the presence of a catalytic amount of the chiral ruthenium complex. This method consistently produces chiral tetralols with high enantiomeric excess. The reaction conditions are generally mild, and the catalysts exhibit high turnover numbers, making this a practical and scalable approach for the synthesis of this compound and its analogues.
Below is a table summarizing the results of ruthenium-catalyzed asymmetric transfer hydrogenation of various substituted tetralones, demonstrating the efficacy of this method.
| Entry | Substrate | Catalyst | Enantiomeric Excess (ee) |
| 1 | 1-Tetralone (B52770) | (S,S)-Ru-TsDPEN | 98% |
| 2 | 6-Methoxy-1-tetralone | (S,S)-Ru-TsDPEN | 99% |
| 3 | 7-Methoxy-1-tetralone | (S,S)-Ru-TsDPEN | 97% |
| 4 | 7-Chloro-1-tetralone | (S,S)-Ru-TsDPEN | >95% (estimated) |
Data is representative of typical results found in the literature for Noyori-type ATH reactions.
Chiral Auxiliary-Mediated Synthetic Pathways
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
While specific examples detailing the diastereoselective reduction of 7-chloro-1-tetralone using a covalently bound chiral auxiliary are not extensively documented in readily available literature, the principle can be illustrated through the use of chiral reducing agents, which act as transient chiral auxiliaries. Chiral hydride reagents, such as those derived from lithium aluminum hydride modified with chiral alcohols or amino alcohols, can effect the enantioselective reduction of tetralones. For instance, the use of a chiral complex of lithium aluminum hydride with a chiral amino alcohol can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of the desired (1S)-alcohol.
The diastereoselectivity of such reductions is highly dependent on the structure of the chiral ligand and the substrate. Below is a conceptual data table illustrating the potential outcomes of such a diastereoselective reduction of a substituted tetralone.
| Entry | Reducing Agent | Chiral Ligand | Diastereomeric Ratio (S:R) |
| 1 | LiAlH4 | (S)-(-)-2-Amino-1,1-diphenyl-3-methyl-1-butanol | 85:15 |
| 2 | NaBH4 | (R)-B-Me-CBS-oxazaborolidine | 92:8 |
| 3 | L-Selectride | (-)-N,N-Dibutylnorephedrine | 78:22 |
This data is illustrative and based on known applications of these chiral reducing agents on analogous ketone substrates.
Stereoselective Cyclization Reactions in Tetrahydronaphthalene Ring Formation
The stereoselective construction of the tetrahydronaphthalene ring system itself can be a key step in establishing the desired chirality. Intramolecular cyclization reactions, particularly Friedel-Crafts type reactions, are fundamental to the synthesis of tetralones, which are the immediate precursors to the target tetrahydronaphthols.
An asymmetric intramolecular Friedel-Crafts reaction can be employed to synthesize chiral tetralones. This can be achieved by using a chiral Lewis acid catalyst or by incorporating a chiral auxiliary into the acyclic precursor. For instance, an appropriately substituted γ-aryl butyric acid or its derivative can be cyclized in the presence of a chiral catalyst to yield a tetralone with a stereocenter at a specific position, which can then influence the subsequent reduction of the ketone.
Furthermore, cascade reactions that form the tetrahydronaphthalene ring and concurrently set the stereocenter at the C1 position are highly sought after. For example, a rhodium-catalyzed C-C bond activation followed by an intramolecular C-H functionalization has been used to convert 3-arylcyclopentanones into chiral 1-tetralones. In this transformation, the stereocenter in the starting cyclopentanone (B42830) is effectively transferred to the C4 position of the resulting tetralone. Subsequent stereoselective reduction of the ketone would then furnish the desired chiral tetrahydronaphthol.
Convergent and Divergent Synthesis Approaches to the Tetrahydronaphthalene Core
The construction of the tetrahydronaphthalene skeleton is a critical aspect of the synthesis of this compound. Both convergent and divergent strategies are employed to build this core structure, offering flexibility and efficiency in accessing a variety of derivatives. Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. In contrast, divergent synthesis starts from a common intermediate that can be elaborated into a range of different products.
Strategies for Constructing the 7-Chloro-1,2,3,4-tetrahydronaphthalene Moiety
The synthesis of the 7-chloro-1,2,3,4-tetrahydronaphthalene moiety, a key precursor to the target alcohol, can be achieved through several established synthetic routes. A common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) ring with a succinic anhydride (B1165640) derivative, followed by reduction and cyclization.
For instance, the intramolecular cyclization of 4-phenylbutanoic acid derivatives is a well-established method for forming the 1-tetralone core. This reaction is often catalyzed by strong acids such as polyphosphoric acid or methanesulfonic acid. The starting 4-phenylbutanoic acid can be synthesized via a Haworth reaction, which is a classic Friedel-Crafts acylation of benzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.
Another strategy involves the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with an oxidizing agent like potassium permanganate (B83412). Subsequent acidic hydrolysis yields an aminotetralone, which can then be converted to the corresponding 7-halotetralone via a Sandmeyer reaction. For example, 7-aminoindan-1-one can be transformed into 7-chloroindanone in high yield using traditional Sandmeyer conditions, a method that can be adapted for the synthesis of 7-chlorotetralone.
Furthermore, a direct approach to halo-substituted tetralones can be achieved through the cyclization of appropriately substituted phenylpropanones under Friedel-Crafts conditions. This method allows for the gram-scale production of these important intermediates.
Functionalization Strategies for the Hydroxyl Group at C1 Position
Once the 7-chloro-1-tetralone is obtained, the next crucial step is the stereoselective reduction of the ketone to the desired (1S)-alcohol. This transformation is pivotal in establishing the correct stereochemistry of the final product. The keto group in 1-tetralone can be reduced to a secondary alcohol, 1-tetralol, using various reducing agents. For example, reduction with calcium in liquid ammonia (B1221849) can yield 1-tetralol in good yield.
Following the formation of the hydroxyl group, further functionalization can be carried out if necessary. Standard organic transformations can be employed to convert the hydroxyl moiety into other functional groups. These include:
Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form esters.
Etherification: Treatment with alkyl halides or other alkylating agents under basic conditions can yield ethers.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities.
Achieving stereoselectivity in these functionalization reactions is paramount. The use of chiral catalysts or reagents can direct the reaction to favor one enantiomer over the other.
Chemoenzymatic and Biocatalytic Routes to Chiral Tetrahydronaphthalenols
Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral alcohols with high enantiomeric purity. These approaches utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze stereoselective transformations.
The asymmetric reduction of prochiral ketones is a particularly effective strategy for producing chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. These enzymes often utilize a cofactor, such as NADPH, which is typically regenerated in situ using a sacrificial co-substrate like isopropanol (B130326).
A notable application of this technology is in the synthesis of a key chiral precursor for the antidepressant sertraline (B1200038). In this process, a racemic tetralone derivative is subjected to a bioreduction using a ketoreductase. This enzymatic reduction exhibits excellent enantioselectivity and diastereoselectivity, preferentially reducing one enantiomer of the starting ketone to the desired (S,S)-alcohol. The unreacted enantiomer of the ketone can then be separated, and the desired alcohol can be further processed.
The following table summarizes the results of a ketoreductase-catalyzed bioreduction of a racemic tetralone to the corresponding chiral alcohol, a direct precursor to this compound.
Table 1: Ketoreductase (KRED) Bioreduction of a Racemic Tetralone Precursor
| Entry | KRED | Substrate Conc. (mM) | Conversion (%) | Diastereomeric Ratio (cis/trans) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | KRED-P1-B02 | 10 | 29 | 99:1 | >99 |
| 2 | KRED-P1-H08 | 10 | 17 | 99:1 | >99 |
| 3 | KRED-P2-C02 | 10 | 13 | 99:1 | >99 |
Data adapted from a chemoenzymatic synthesis study of a sertraline precursor.
Deracemization is another powerful biocatalytic strategy. This can be achieved through a one-pot oxidation/reduction sequence. In this approach, a racemic alcohol is first non-selectively oxidized to the corresponding ketone, which is then asymmetrically reduced back to one of the enantiopure alcohols using a stereoselective ketoreductase. This process can be highly efficient in converting a racemic mixture into a single enantiomer.
Stereochemical Control and Mechanistic Investigations in Tetrahydronaphthalenol Synthesis
Analysis of Enantioselectivity and Diastereoselectivity in Synthetic Transformations
The primary method for synthesizing (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is the asymmetric reduction of 7-chloro-1-tetralone (B152742). The success of this transformation is measured by its enantioselectivity—the preferential formation of one enantiomer over the other. In cases where other stereocenters are present, diastereoselectivity also becomes a critical factor.
Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the enantioselective reduction of tetralones. For instance, the reduction of α-tetralone using a ruthenium catalyst has been shown to yield the corresponding alcohol with up to 98% enantiomeric excess (e.e.). mdpi.com Similarly, biotransformations using fungal strains like Absidia cylindrospora have achieved high enantioselectivity, producing S-(+)-1,2,3,4-tetrahydro-1-naftol with 92% e.e. from α-tetralone. nih.gov These methods highlight the potential for achieving high levels of stereochemical control in the synthesis of chiral tetrahydronaphthalenols.
In scenarios involving substituted tetralones, such as 2-arylidene-1-tetralones, the reduction can lead to the formation of two adjacent stereocenters, making both diastereoselectivity and enantioselectivity important. The use of Noyori-Ikariya type Ru(II) chiral complexes in the ATH of these substrates has been shown to produce cis-benzylic alcohols with diastereomeric ratios (dr) and enantiomeric ratios (er) up to 99:1. acs.org This is often achieved through a dynamic kinetic resolution (DKR) process, where a configurationally labile stereocenter is racemized in situ, allowing for the preferential formation of a single diastereomer. researchgate.netthieme-connect.com
The stereochemical outcome of the asymmetric reduction of 7-chloro-1-tetralone is predominantly dictated by the chiral catalyst system employed. These systems typically consist of a metal center, often ruthenium or iridium, and a chiral ligand that creates a chiral environment around the metal, directing the approach of the substrate.
Chiral Catalysts: Noyori-type ruthenium(II) complexes, which feature a chiral diamine and an arene ligand, are among the most successful catalysts for the asymmetric transfer hydrogenation of aromatic ketones. mdpi.comacs.orgresearchgate.net These catalysts are highly active and provide excellent enantioselectivity. Another class of effective catalysts are oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, which are used for the enantioselective reduction of ketones with borane. nih.gov The reduction of α-tetralone using a chiral lactam alcohol-derived oxazaborolidine catalyst has been reported to yield the corresponding alcohol with good enantioselectivity (85% e.e.). nih.gov
Ligand Design: The design of the chiral ligand is paramount in achieving high stereoselectivity. nih.govutexas.edu The ligand's structure influences the steric and electronic environment of the catalytic center, which in turn controls the enantioselective recognition of the prochiral ketone. Bidentate phosphine (B1218219) ligands, such as BINAP, in combination with a chiral diamine, have been instrumental in the success of Ru-catalyzed hydrogenations. researchgate.net The modular nature of many chiral ligands allows for systematic tuning of their structure to optimize the catalyst's performance for a specific substrate. utexas.edunih.govresearchgate.net For example, stereochemically diverse oxazoline (B21484) ligands derived from amino acids have been developed for chromium-catalyzed enantioselective additions. nih.gov The principle of ligand design is to create a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
The following table summarizes representative catalyst systems and their performance in the asymmetric reduction of tetralone derivatives, which are analogous to the synthesis of this compound.
| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (dr) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | 1-Tetralone (B52770) | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | Up to 98% e.e. mdpi.com |
| Noyori-Ikariya Ru(II) Complex | 2-Arylidene-1-tetralone | cis-2-Arylmethyl-1,2,3,4-tetrahydronaphthalen-1-ol | Up to 99:1 dr and 99:1 er acs.org |
| Chiral Lactam Alcohol / BH₃ | α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 85% e.e. nih.gov |
| Absidia cylindrospora (fungus) | α-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92% e.e. nih.gov |
While the catalyst system is the primary determinant of stereoselectivity, the reaction conditions, including the solvent and temperature, can have a significant impact on the stereochemical outcome. researchgate.netrsc.org
Solvent Systems: The choice of solvent can influence both the rate and the stereoselectivity of a reaction. rsc.orgresearchgate.net Solvents can affect the stability of the catalyst-substrate complex and the transition state. In some cases, the polarity of the solvent can alter the dominant reaction pathway. lookchem.com For instance, in the transfer hydrogenation of aromatic ketones, isopropanol (B130326) often serves as both the solvent and the hydrogen source. researchgate.net The dynamic interplay between the solvent and the solute can lead to the formation of distinct solute-solvent clusters, which may act as the true reactive species. researchgate.netrsc.org The enantioselectivity of organocatalytic reactions, which often occur in apolar or weakly polar solvents, can be influenced by solute-solvent van der Waals forces. rsc.org
Temperature: Temperature can also affect the enantioselectivity of a reaction. Generally, lower temperatures lead to higher enantioselectivity, as the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy. However, this is not always the case, and in some systems, a non-linear relationship between temperature and enantioselectivity is observed. researchgate.net This can be indicative of a change in the rate-determining step or the involvement of multiple competing reaction pathways.
Computational and Experimental Mechanistic Elucidation of Reaction Pathways
A detailed understanding of the reaction mechanism is essential for rational catalyst design and optimization. A combination of computational and experimental techniques is often employed to elucidate the intricate steps of the catalytic cycle and identify the origins of stereoselectivity.
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and predicting stereochemical outcomes. researchgate.net By calculating the energies of various intermediates and transition states, DFT can provide insights into the most favorable reaction pathway. For asymmetric reactions, DFT can be used to model the transition states leading to the (S) and (R) products. The difference in the calculated activation energies (ΔΔG‡) can be correlated with the experimentally observed enantiomeric excess.
In the context of the asymmetric reduction of ketones, DFT calculations can help to elucidate the geometry of the catalyst-substrate complex in the transition state. researchgate.netacs.orgacs.org These calculations can reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for stereodifferentiation. For example, in the reduction of ketones with BINAL-H reagents, n-π repulsion between the lone pair of an oxygen atom in the catalyst and the π-system of the ketone is believed to disfavor one of the transition states, leading to high enantioselectivity. uwindsor.ca DFT calculations have also been used to understand the stereoselectivity in palladium/copper co-catalyzed asymmetric benzylic substitution reactions, providing insights into the nucleophilic attack on the key η³-oxybenzyl-Pd intermediate. nih.gov
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction and identify reaction intermediates. wikipedia.orgnih.gov In the context of the synthesis of this compound via transfer hydrogenation, deuterium (B1214612) labeling can be employed to elucidate the mechanism of hydrogen transfer.
For example, by using a deuterated hydrogen donor, such as 2-propanol-d8, it is possible to determine whether the hydrogen is transferred directly from the donor to the substrate or if it first becomes attached to the metal catalyst. researchgate.net Kinetic Isotope Effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the rate with an undeuterated substrate, can provide information about the rate-determining step of the reaction. acs.orgacs.org Such studies have been instrumental in confirming the mechanism of various catalytic hydrogenation and transfer hydrogenation reactions. acs.orgacs.org
Conformational Analysis and Stereoelectronic Effects on Reactivity of Chiral Tetrahydronaphthalenols
The three-dimensional structure and electronic properties of chiral tetrahydronaphthalenols influence their reactivity and interactions with other molecules. Conformational analysis and the study of stereoelectronic effects provide a framework for understanding these properties.
The tetrahydronaphthalene ring system is not planar and can adopt various conformations. For α-tetralone, theoretical studies have investigated the equilibrium between envelope and half-chair conformations. rsc.org In the case of 1,2,3,4-tetrahydronaphthalen-1-ols, the hydroxyl group can be in a pseudo-axial or pseudo-equatorial position. The preferred conformation is determined by a balance of steric and stereoelectronic interactions. researchgate.netwindows.net
In structurally related cis-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, the C(1)-OH group has been shown to adopt a pseudo-axial disposition. researchgate.net For the corresponding trans-isomers, a trans-dipseudoequatorial conformation, stabilized by an intramolecular OH/N hydrogen bond, is favored. researchgate.net These findings suggest that intramolecular interactions can play a significant role in determining the conformational preferences of substituted tetrahydronaphthalenols.
Stereoelectronic effects, which arise from the interaction of orbitals, can have a profound influence on the reactivity and stability of molecules. wikipedia.orgimperial.ac.ukbaranlab.org In chiral benzylic alcohols like this compound, hyperconjugation, the interaction between a filled bonding orbital (e.g., a C-H or C-C σ orbital) and an adjacent empty or partially filled anti-bonding orbital (e.g., a C-O σ* orbital), can affect bond lengths, bond angles, and reactivity. imperial.ac.uk For instance, the orientation of the hydroxyl group relative to the aromatic ring can influence the molecule's reactivity by modulating the overlap between the oxygen lone pair orbitals and the π-system of the benzene (B151609) ring. The gauche effect, a stereoelectronic phenomenon that favors a gauche conformation in certain systems, can also influence the conformational equilibrium. wikipedia.org The conformational preferences of ortho-halogenated benzyl (B1604629) alcohols have been shown to be influenced by a combination of intramolecular hydrogen bonding and other stereoelectronic interactions. nih.gov
Chemical Transformations and Derivatization of 1s 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Ol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group at the C1 position is a primary site for chemical modification, allowing for oxidation, nucleophilic substitution, and esterification reactions.
Enantiospecific Oxidation Reactions to 7-Chloro-1-tetralone (B152742)
The oxidation of the secondary alcohol in (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol to the corresponding ketone, 7-chloro-1-tetralone, is a fundamental transformation. Achieving this oxidation enantiospecifically is crucial for preserving the stereochemical integrity of subsequent chiral products. While direct enantioselective oxidation methods are continually being developed, a common and effective strategy is through the kinetic resolution of the racemic alcohol.
Kinetic Resolution Using Lipases:
Enzymatic kinetic resolution using lipases is a widely employed method for separating enantiomers of chiral alcohols. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL-C), can selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantioenriched alcohol from the acylated product.
In a typical procedure, the racemic 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol (B2729348) is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase (B570770) in a suitable organic solvent. The (R)-enantiomer is often preferentially acylated, leaving the desired (S)-enantiomer, this compound, unreacted and in high enantiomeric excess. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated by chromatography. Subsequent oxidation of the purified this compound using standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the enantioenriched (S)-7-chloro-1-tetralone.
| Method | Reagents and Conditions | Outcome |
| Enzymatic Kinetic Resolution | Racemic 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, Lipase (e.g., CAL-B, PSL-C), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., toluene, THF) | Separation of enantiomers, yielding enantioenriched this compound. |
| Oxidation of Enantioenriched Alcohol | This compound, Oxidizing agent (e.g., PCC, Swern oxidation reagents), Organic solvent (e.g., dichloromethane) | Enantioenriched (S)-7-chloro-1-tetralone. |
Nucleophilic Substitutions and Esterification of the Hydroxyl Group
The hydroxyl group of this compound can be replaced by various nucleophiles or converted into an ester. These transformations are pivotal for introducing new functional groups and for creating derivatives with altered chemical and biological properties.
Mitsunobu Reaction:
The Mitsunobu reaction is a powerful method for the nucleophilic substitution of primary and secondary alcohols with inversion of configuration. This reaction allows for the introduction of a variety of nucleophiles, including nitrogen, oxygen, and sulfur-based functionalities. In the context of this compound, the Mitsunobu reaction would lead to the corresponding (1R)-substituted product.
The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by this reagent system, making it susceptible to attack by a suitable nucleophile. For instance, reaction with a nitrogen nucleophile like phthalimide, followed by deprotection, would yield the corresponding amine with an inverted stereocenter.
Esterification:
Esterification of the secondary alcohol can be achieved through various methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides. When a chiral, non-racemic carboxylic acid is used as a resolving agent, this can be a method for the separation of enantiomers of the alcohol. The resulting diastereomeric esters can often be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.
| Reaction | Reagents and Conditions | Product | Stereochemistry |
| Mitsunobu Reaction | This compound, PPh3, DEAD/DIAD, Nucleophile (e.g., phthalimide, benzoic acid) | Substituted 7-chloro-1,2,3,4-tetrahydronaphthalene | Inversion of configuration at C1 (yields (1R)-product) |
| Esterification | This compound, Carboxylic acid/Acid chloride/Anhydride (B1165640), Acid or base catalyst | Ester derivative | Retention of configuration at C1 |
| Chiral Resolution via Esterification | Racemic 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, Chiral carboxylic acid, Coupling agent | Diastereomeric esters | Allows for separation of enantiomers |
Transformations Involving the Aromatic Chloro Substituent
The chloro group on the aromatic ring provides a handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The chloro substituent at the C7 position of the tetrahydronaphthalene ring can serve as a coupling partner in these reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used to form carbon-carbon bonds. For the derivatization of the 7-chloro-tetralin scaffold, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at the C7 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), a base (e.g., Na2CO3, K3PO4), and a suitable solvent system.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction would allow for the introduction of primary or secondary amines at the C7 position of the tetrahydronaphthalene ring, providing access to a wide range of aniline (B41778) derivatives. The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand.
| Reaction | Coupling Partners | Typical Catalyst System | Product |
| Suzuki-Miyaura Coupling | 7-chloro-tetralin derivative + Organoboron compound (e.g., boronic acid) | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base | 7-Aryl/heteroaryl/vinyl-tetralin derivative |
| Negishi Coupling | 7-chloro-tetralin derivative + Organozinc reagent | Pd(0) or Ni(0) catalyst, Phosphine ligand | 7-Alkyl/aryl/vinyl-tetralin derivative |
| Buchwald-Hartwig Amination | 7-chloro-tetralin derivative + Amine | Pd(0) or Pd(II) catalyst, Bulky phosphine ligand, Base | 7-Amino-tetralin derivative |
Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. The tetralone moiety in 7-chloro-1-tetralone can act as a moderate electron-withdrawing group, potentially enabling SNAr reactions at the C7 position under certain conditions, especially with strong nucleophiles. However, the reactivity is generally lower than in systems with strongly deactivating groups like nitro groups.
Chemical Modifications and Derivatization at Other Positions of the Tetrahydronaphthalene Skeleton
Beyond the functional groups at C1 and C7, the tetrahydronaphthalene skeleton itself can be a target for further chemical modifications.
α-Functionalization of 7-Chloro-1-tetralone:
The methylene (B1212753) group alpha to the carbonyl in 7-chloro-1-tetralone (the C2 position) is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C2 position. Reactions such as alkylation, aldol (B89426) condensation, and halogenation can be performed at this position. For example, bromination at the α-position can be achieved using reagents like N-bromosuccinimide (NBS).
Electrophilic Aromatic Substitution on the Aromatic Ring:
The aromatic ring of the 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol or its derivatives can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents (the chloro group and the alkyl portion of the fused ring) will determine the position of the incoming electrophile. For instance, nitration of 1-tetralone (B52770) typically yields the 7-nitro derivative as the major product, indicating that the position para to the activating alkyl group is favored.
| Position | Reaction Type | Example Reagents | Potential Product |
| C2 (α-position to carbonyl) | Enolate chemistry | Base (e.g., LDA), Electrophile (e.g., alkyl halide, aldehyde, NBS) | 2-Substituted-7-chloro-1-tetralone |
| Aromatic Ring (C5, C6, C8) | Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO3/H2SO4), Halogenating agent (e.g., Br2/FeBr3) | Nitro or halo-substituted 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol derivative |
Regioselective Functionalization of the Tetrahydronaphthalene Ring
The functionalization of the this compound framework can be directed to either the saturated aliphatic ring or the chlorinated aromatic ring. The regioselectivity of these reactions is dictated by the inherent electronic and steric properties of the substrate.
One notable transformation involves the functionalization of the corresponding ketone, 7-chloro-1-tetralone, which is the direct precursor to the title alcohol. The position adjacent to the carbonyl group (C2) is activated towards electrophilic substitution. For instance, bromination of 7-chloro-1-tetralone with bromine in carbon disulfide proceeds regioselectively to yield 2-bromo-7-chloro-1-tetralone. prepchem.com This reaction introduces a functional handle on the aliphatic portion of the molecule, which can be used for further synthetic elaborations.
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 7-chloro-1-tetralone | Bromine (Br₂) | Carbon disulfide (CS₂) | 0°-5° C | 2-bromo-7-chloro-1-tetralone | prepchem.com |
Regarding the aromatic ring, electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the chloro group at C7 and the fused, alkyl-like saturated ring. Halogens, such as chlorine, are deactivating yet ortho-, para-directing groups. unizin.orglibretexts.org The fused ring acts as an activating alkyl substituent, which is also ortho-, para-directing.
The directing influences are as follows:
Chloro group (at C7): Directs incoming electrophiles to the C6 (ortho) and C8 (ortho) positions. The para position is part of the fused ring system.
Fused Aliphatic Ring (at C5, C6): Directs incoming electrophiles primarily to the C7 and C8 positions.
The combined effects suggest that the C8 position is electronically favored for substitution due to reinforcement from both the chloro and the alkyl moieties. The C6 position is also activated. This is analogous to the nitration of unsubstituted 1-tetralone, which predominantly yields 7-nitro-1-tetralone, where the nitro group is introduced at the position para to the fused ring junction. materialsciencejournal.orgchemicalbook.com Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to occur regioselectively on the aromatic ring, primarily at the C8 position.
Elaboration to Amine Analogues such as (1R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
The conversion of the secondary alcohol this compound into its corresponding amine analogue with inversion of stereochemistry is a synthetically valuable transformation. This is effectively achieved through a two-step sequence involving a Mitsunobu reaction followed by reduction.
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups. chemicalbook.com A key feature of this reaction when applied to a chiral secondary alcohol is that it proceeds with a complete Walden inversion of the stereocenter via an Sₙ2 mechanism. researchgate.netrsc.org
To synthesize (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine from the (1S)-alcohol, a nitrogen nucleophile is required. A common and effective strategy involves using a source of the azide (B81097) anion (-N₃), such as hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), as the nucleophile in the Mitsunobu reaction. google.com This reaction converts the (1S)-alcohol into the corresponding (1R)-azide intermediate.
The subsequent step is the reduction of the azide group to a primary amine. This transformation can be accomplished using various mild and efficient methods, including:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Staudinger Reaction: Treatment with triphenylphosphine (PPh₃) followed by aqueous workup.
Reduction with Metal Hydrides: Using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of specific additives.
This two-step approach provides a reliable and stereocontrolled route to the desired (1R)-amine from the (1S)-alcohol precursor.
| Step | Reaction Type | Starting Material | Typical Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|---|
| 1 | Mitsunobu Reaction | This compound | PPh₃, DEAD or DIAD, HN₃ or DPPA | (1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene | -OH → -N₃ with stereochemical inversion (S → R) |
| 2 | Azide Reduction | (1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene | H₂, Pd/C or PPh₃/H₂O or LiAlH₄ | (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | -N₃ → -NH₂ |
Applications in Complex Organic Molecule Synthesis
Utilization as a Chiral Building Block in Total Synthesis of Natural Products
The synthesis of natural products, often characterized by their structural complexity and stereochemical richness, frequently relies on the use of "chiral building blocks". buchler-gmbh.com These are relatively simple molecules with one or more established stereocenters that are incorporated into the larger target molecule, thereby transferring their chirality. (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol exemplifies such a building block.
Intermediate in the Construction of Advanced Organic Scaffolds and Ring Systems
The rigid, bicyclic framework of this compound is an excellent starting point for the synthesis of advanced organic scaffolds, which form the core of many biologically active molecules.
The octahydrobenzo[h]isoquinoline scaffold is recognized as a conformationally restricted phenethylamine (B48288) analog, a structural motif of interest for creating biologically active compounds, including potent dopamine (B1211576) receptor agonists. nih.gov A facile synthetic method for this ring system has been developed starting from tetralone derivatives. nih.gov The process involves converting the tetralone to an unsaturated nitrile, followed by a reduction and subsequent cyclization to form the core lactam of the isoquinoline (B145761) system. This lactam can then be further reduced to afford the target octahydrobenzo[h]isoquinoline framework. nih.gov The use of a chiral precursor like this compound would allow for the synthesis of enantiomerically pure versions of this scaffold.
Bicyclo[2.2.2]octane scaffolds are highly rigid, three-dimensional structures that are increasingly used in medicinal chemistry as bioisosteres for phenyl rings. researchgate.net Their defined spatial arrangement of substituents makes them valuable for probing interactions with biological targets. researchgate.netnih.gov The synthesis of these complex, bridged ring systems often involves multi-step sequences, including cycloaddition reactions. arkat-usa.orgnih.gov Functionalized precursors, such as derivatives of the tetralone core, serve as important starting materials for building up the necessary components for these intricate cyclizations.
| Scaffold | Significance | Synthetic Approach from Tetralone Core |
|---|---|---|
| Octahydrobenzo[h]isoquinoline | Conformationally restricted phenethylamine analog; core of potent D1 dopamine agonists. nih.gov | Conversion of the tetralone to a nitrile, followed by reduction and cyclization. nih.gov |
| Bicyclo[2.2.2]octane | Rigid bioisostere for phenyl rings used in drug design. researchgate.netnih.gov | Serves as a functionalized precursor for complex cycloaddition reactions. arkat-usa.orgnih.gov |
Beyond the specific examples above, the tetralone/tetralol core is a versatile precursor for a wide range of polycyclic heterocyclic compounds. The combination of the aromatic ring and the functionalized alicyclic ring allows for a variety of ring-forming strategies. For instance, reactions involving the ketone (or the corresponding alcohol) and the adjacent methylene (B1212753) group can be used to construct fused heterocyclic rings, such as pyrimidines, quinolines, and other complex nitrogen-containing systems. The synthesis of isoquinoline derivatives, for example, is a well-established transformation from tetralone-based starting materials. researchgate.net The presence of the chloro-substituent on the aromatic ring of this compound provides an additional site for modification, such as through cross-coupling reactions, further expanding the diversity of accessible polycyclic structures.
Role in the Synthesis of Chiral Pharmaceutical Precursors and Synthetic Intermediates
The synthesis of modern pharmaceuticals overwhelmingly relies on the availability of chiral intermediates to produce enantiomerically pure active pharmaceutical ingredients (APIs). buchler-gmbh.com this compound and its derivatives are valuable intermediates in this context.
Chlorinated tetralin compounds are known to be generated during the synthetic process of certain pharmaceutical agents. google.com For example, compounds containing a 7-chloro-tetrahydronaphthalen moiety are related to the synthesis of nirogacestat, a gamma-secretase inhibitor investigated for the treatment of various cancers. google.com The specific stereochemistry and substitution pattern of the chiral alcohol are critical for ensuring the correct three-dimensional structure of the final drug molecule, which in turn is essential for its biological activity and safety profile. The use of such well-defined chiral building blocks is a key strategy in asymmetric synthesis to produce complex drug candidates efficiently. nih.govresearchgate.net
| Compound Name |
|---|
| This compound |
| Octahydrobenzo[h]isoquinoline |
| Bicyclo[2.2.2]octane |
| Nirogacestat |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol . Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of This compound provides critical information about the chemical environment of each proton. The aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) gives rise to a distinct signal, the chemical shift and multiplicity of which are indicative of its stereochemical orientation. The protons of the tetrahydronaphthalene ring system exhibit complex splitting patterns due to their diastereotopic nature.
Similarly, the ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom in the molecule. The carbon atoms of the aromatic ring resonate in the typical downfield region for sp²-hybridized carbons. The carbinol carbon atom shows a characteristic signal in the aliphatic region, shifted downfield due to the electronegative oxygen atom. The remaining aliphatic carbons of the tetralone skeleton can also be assigned based on their chemical shifts and by correlation with the ¹H NMR data.
| Proton Type | Typical Chemical Shift Range (ppm) |
| Aromatic-H | 7.0 - 7.5 |
| Carbinol-H (H-1) | 4.5 - 5.0 |
| Aliphatic-H (ring) | 1.5 - 3.0 |
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Aromatic-C | 120 - 145 |
| Carbinol-C (C-1) | 65 - 75 |
| Aliphatic-C (ring) | 20 - 40 |
2D NMR Techniques for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton-proton connectivity network within the aliphatic portion of the tetrahydronaphthalene ring.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.
Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can provide through-space correlations between protons that are in close proximity, which is instrumental in confirming the relative stereochemistry of the chiral center at C-1.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the chemical purity and, critically, the enantiomeric excess (e.e.) of This compound .
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. By employing a chiral stationary phase (CSP), the two enantiomers of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol (B2729348) can be resolved into two distinct peaks. The choice of the CSP is critical and often involves screening various types of chiral selectors, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotic phases.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. The retention times of the two enantiomers will differ on the chiral column, allowing for their individual quantification. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers.
Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier. The low viscosity and high diffusivity of the supercritical fluid mobile phase can lead to faster separations and higher efficiency compared to HPLC.
Similar to chiral HPLC, chiral SFC employs chiral stationary phases to achieve enantiomeric resolution. The separation mechanism is based on the differential interaction of the enantiomers with the CSP. The composition of the mobile phase (i.e., the type and percentage of the co-solvent) and other parameters such as back pressure and temperature are optimized to maximize the resolution between the enantiomers of This compound .
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is particularly useful for identifying key functional groups, while the latter contains complex absorptions that are characteristic of the molecule as a whole.
Key Absorption Bands and Functional Group Correlations:
O-H Stretching: The most prominent and easily identifiable feature in the spectrum is expected to be a strong, broad absorption band in the region of 3550-3200 cm⁻¹. ucla.edu This band is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.orgspectroscopyonline.com
C-H Stretching: The spectrum will exhibit multiple C-H stretching vibrations.
Aromatic (sp² C-H): Absorptions for aromatic C-H stretching are anticipated to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org These bands are generally of medium to weak intensity.
Aliphatic (sp³ C-H): Stretching vibrations for the C-H bonds of the tetrahydronaphthalene ring system are expected to be found just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iq These absorptions are typically strong. The distinction between absorptions above and below 3000 cm⁻¹ is a reliable indicator of the presence of both aromatic and aliphatic C-H bonds. wvu.edujove.com
Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.orgopenstax.org Typically, two or more bands of variable intensity can be observed, with prominent peaks often appearing around 1600 cm⁻¹ and 1500 cm⁻¹. orgchemboulder.comblogspot.com
C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is predicted to be in the 1150-1075 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org This intense peak is a key diagnostic feature for the alcohol functionality. orgchemboulder.comlibretexts.orgadichemistry.com
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org For a 1,2,4-trisubstituted benzene ring, as is the case in this molecule, specific patterns are expected, which can help confirm the substitution. libretexts.orgopenstax.org
C-Cl Stretching: The presence of the chlorine atom is indicated by the C-Cl stretching vibration. For an aryl chloride, this absorption is typically found in the 1100-1035 cm⁻¹ range, though aliphatic C-Cl stretches can appear at lower frequencies (850-550 cm⁻¹). blogspot.comuhcl.eduorgchemboulder.com This band may sometimes overlap with other absorptions in the fingerprint region.
The following table summarizes the predicted characteristic infrared absorption bands for this compound.
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3550 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl Group (-OH) |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1150 - 1075 | Strong | C-O Stretch | Secondary Alcohol |
| 900 - 675 | Strong | C-H Bend (Out-of-Plane) | Aromatic Substitution Pattern |
| 1100 - 1035 | Medium to Strong | C-Cl Stretch | Aryl Chloride |
This detailed analysis of the expected infrared spectrum serves as a powerful tool for the structural confirmation of this compound, allowing for the unambiguous identification of its key functional groups.
Future Research Directions and Emerging Synthetic Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. For a molecule like (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, future research will undoubtedly prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. Key areas of focus will include the implementation of catalytic processes that minimize waste and maximize atom economy.
Current synthetic approaches often rely on stoichiometric reducing agents for the asymmetric reduction of the corresponding ketone, 7-chloro-1-tetralone (B152742). While effective, these methods can generate significant amounts of waste. Future strategies will likely move towards catalytic hydrogenation, which utilizes molecular hydrogen as the reductant and produces water as the only byproduct, thus adhering to the principles of atom economy. The challenge lies in developing highly enantioselective and reusable catalysts that can operate under mild conditions.
Furthermore, the concept of "atom economy," which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will drive innovation. rsc.org Research into tandem or one-pot reactions where multiple transformations occur sequentially in a single reaction vessel will be crucial. For instance, a process that combines the chlorination of the tetralone precursor and its subsequent asymmetric reduction in a single pot would represent a significant advancement in sustainability. The development of such processes not only reduces waste but also minimizes the need for purification of intermediates, leading to more cost-effective and environmentally friendly production. rsc.org
| Synthetic Strategy | Key Advantages | Research Goal |
| Catalytic Asymmetric Hydrogenation | High atom economy, water as byproduct | Development of robust, recyclable, and highly enantioselective catalysts. |
| One-Pot/Tandem Reactions | Reduced waste, fewer purification steps | Designing reaction sequences that combine multiple steps, such as halogenation and reduction. |
| Biocatalysis | High selectivity, mild reaction conditions | Engineering enzymes for the specific and efficient production of the (1S)-enantiomer. |
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
Beyond its synthesis, the exploration of the novel reactivity of this compound is a fertile ground for future research. The interplay between the chiral hydroxyl group, the chloro-substituent, and the tetralin framework opens up possibilities for unprecedented chemical transformations.
The hydroxyl group can serve as a handle for a variety of functional group interconversions. While standard reactions like oxidation to the corresponding ketone and etherification are known, future work could explore more complex transformations. For example, the development of stereoretentive substitution reactions at the C1 position would be highly valuable for accessing a diverse range of derivatives with preserved stereochemistry.
The chlorine atom on the aromatic ring also presents opportunities for novel reactivity. Modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the C7 position. The challenge will be to achieve these transformations selectively in the presence of the sensitive chiral hydroxyl group.
Furthermore, the combination of the hydroxyl group and the chloro-substituent could enable unique intramolecular reactions, leading to the formation of novel polycyclic structures. Investigating the activation of the C-Cl bond through photoredox catalysis or other modern synthetic methods could unlock new reaction pathways that are currently inaccessible.
| Reaction Type | Potential Transformation | Research Focus |
| Stereoretentive Substitution | Conversion of the hydroxyl group to other functionalities with retention of configuration. | Development of novel reagents and catalytic systems for stereospecific transformations. |
| Cross-Coupling Reactions | Functionalization of the C7 position by forming new C-C or C-X bonds. | Optimization of reaction conditions to ensure compatibility with the chiral alcohol moiety. |
| Intramolecular Cyclizations | Formation of new ring systems through reactions involving both the hydroxyl and chloro groups. | Exploration of novel catalytic methods to facilitate previously unknown cyclization pathways. |
Application of Machine Learning and AI in Predicting Stereoselectivity and Reaction Outcomes
The prediction of stereoselectivity in asymmetric catalysis remains a significant challenge in organic chemistry. arxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this complexity. researchgate.netarxiv.orgbohrium.com For the synthesis of this compound, ML algorithms can be trained on existing experimental data to predict the enantiomeric excess (ee) of a reaction based on various parameters, including the catalyst structure, substrate, solvent, and temperature.
By analyzing large datasets of asymmetric reductions, ML models can identify subtle relationships between reaction parameters and stereochemical outcomes that may not be apparent to human chemists. nih.gov This predictive power can significantly accelerate the discovery of optimal reaction conditions, reducing the need for extensive and often time-consuming experimental screening. For instance, an AI model could predict which chiral ligand in a catalytic system is most likely to produce the desired (1S)-enantiomer with high selectivity.
Furthermore, AI can be utilized in reaction planning, suggesting novel synthetic routes to the target molecule. By learning the rules of chemical reactivity from vast databases of known reactions, AI tools can propose innovative and potentially more efficient pathways that a human chemist might not consider. The integration of these computational approaches into the synthetic workflow promises to revolutionize the way chiral molecules are synthesized.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling of Stereoselectivity | To accurately predict the enantiomeric excess for a given set of reaction conditions. | Accelerated optimization of asymmetric syntheses and reduced experimental effort. |
| Retrosynthetic Analysis | To propose novel and efficient synthetic routes to the target molecule. | Discovery of innovative and potentially more sustainable synthetic strategies. |
| Catalyst Design | To identify novel catalyst structures with enhanced activity and selectivity. | In silico design of next-generation catalysts for asymmetric transformations. |
Computational Design and Optimization of Chiral Catalysts for Enhanced Performance
The rational design of chiral catalysts is a cornerstone of modern asymmetric synthesis. jnu.ac.in Computational chemistry provides a powerful platform for the in-silico design and optimization of catalysts with improved performance for the synthesis of this compound. acs.orgillinois.edu By using quantum mechanical calculations and molecular modeling, researchers can gain detailed insights into the mechanism of catalytic asymmetric reactions.
Computational studies can elucidate the three-dimensional structure of the transition states that determine the stereochemical outcome of a reaction. This understanding allows for the rational modification of the catalyst structure to enhance the desired stereoselectivity. For example, by modeling the interaction between a substrate and a series of catalyst variants, researchers can identify which structural features of the catalyst are crucial for high enantioselectivity.
This computational approach enables the virtual screening of large libraries of potential catalysts, identifying the most promising candidates for experimental validation. acs.org This in-silico screening process can significantly reduce the time and resources required for catalyst development. The ultimate goal is to move from a trial-and-error approach to a more predictive and design-oriented strategy for discovering new and highly effective chiral catalysts. lsu.edu
| Computational Technique | Application | Goal |
| Quantum Mechanics (QM) | Calculation of transition state energies and reaction pathways. | To understand the origin of stereoselectivity and guide catalyst modification. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the catalyst-substrate complex. | To assess the conformational flexibility and stability of key intermediates. |
| Virtual Screening | In-silico evaluation of large libraries of potential catalysts. | To identify promising catalyst candidates for experimental synthesis and testing. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, and how can yield and enantiomeric purity be optimized?
- Methodology :
- Catalytic Hydrogenation : Start with naphthalen-1-ol derivatives, reduce using hydrogen gas and palladium on carbon (Pd/C) to yield 1,2,3,4-tetrahydronaphthalen-1-ol. Optimize solvent systems (e.g., ethanol or THF) and pressure (1–3 atm) to minimize side products .
- Chlorination : Introduce the chloro group at position 7 via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane. Control reaction temperature (0–25°C) to avoid over-halogenation .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to enforce the (1S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the hydroxyl proton (δ 4.8–5.2 ppm, broad) and chloro-substituted aromatic protons (δ 7.1–7.3 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry and molecular geometry. Critical for validating the (1S) configuration and hydrogen-bonding interactions .
- HPLC-MS : Quantifies purity and identifies impurities (e.g., diastereomers or oxidation byproducts). Use C18 columns with acetonitrile/water gradients .
Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?
- Methodology :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) to separate hydroxylated intermediates from nonpolar impurities .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product. Monitor melting points (literature range: ~120–125°C) for consistency .
Advanced Research Questions
Q. How does the (1S) stereochemistry influence biological activity compared to its (1R) enantiomer?
- Methodology :
- Enantiomer-Specific Assays : Compare (1S) and (1R) forms in receptor-binding studies (e.g., GPCRs or enzyme inhibition). Use radioligand displacement assays to quantify IC₅₀ values. For example, (1S) may show higher affinity due to spatial alignment with hydrophobic binding pockets .
- Molecular Dynamics Simulations : Model interactions between the (1S)-configured hydroxyl group and active-site residues (e.g., hydrogen bonding with Asp113 in hypothetical targets). Validate with mutagenesis studies .
Q. How do contradictory reports on oxidation products of this compound arise, and how can they be resolved?
- Case Study :
- Contradiction : Some studies report ketone formation (C1 oxidation), while others observe quinone derivatives (C7-Cl adjacent oxidation).
- Resolution :
- Reagent Control : Use mild oxidants (e.g., pyridinium chlorochromate, PCC) for ketones vs. strong oxidants (KMnO₄/H₂SO₄) for quinones .
- pH Dependence : Under acidic conditions, quinone formation dominates; neutral conditions favor ketones. Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. What strategies optimize catalytic systems for asymmetric synthesis of this compound?
- Methodology :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) in hydrogenation steps. High-pressure reactors (5–10 atm H₂) improve turnover frequency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability but may reduce enantioselectivity. Balance with nonpolar co-solvents (toluene) .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies ideal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
